

Physical and chemical properties of octahydrocyclopenta[c]pyrrole-1-carboxylic acid

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Compound of Interest

Tert-butyl
Compound Name: *octahydrocyclopenta[c]pyrrol-4-ylcarbamate*
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An In-depth Technical Guide to Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of octahydrocyclopenta[c]pyrrole-1-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for certain properties are limited in publicly available literature, this guide consolidates computed data and relevant research findings to offer a thorough understanding of this compound.

Chemical Identity and Physical Properties

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic amino acid derivative. Its core structure, the octahydrocyclopenta[c]pyrrole moiety, has garnered interest in medicinal chemistry. The properties of the parent compound and its common hydrochloride salt are summarized below. It is important to note that much of the publicly available data on the physical properties of the parent acid are computed rather than experimentally determined.

Table 1: Physical and Chemical Properties of Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid and its Hydrochloride Salt

Property	Octahydrocyclopenta[c]pyrrole-1-carboxylic acid	(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
Molecular Formula	C ₈ H ₁₃ NO ₂ [1]	C ₈ H ₁₄ ClNO ₂ [2]
Molecular Weight	155.19 g/mol [1]	191.66 g/mol [2]
CAS Number	270902-48-2 (unspecified stereochemistry)[1]	1205676-44-3[2]
IUPAC Name	1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid[1]	(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
Appearance	Solid (predicted)	White to off-white crystalline powder[3]
Melting Point	Data not available	Data requires experimental determination[3]
Boiling Point	Data not available	Data requires experimental determination[3]
Solubility	Data not available	Soluble in various organic solvents, specific data requires experimental determination[3]
pKa	Data not available	Data requires experimental determination[3]
XLogP3	-1.5 (Computed)[1]	Data not available
Topological Polar Surface Area	49.3 Å ² (Computed)[1]	Data not available

Synthesis and Experimental Protocols

A general method for the preparation of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives is disclosed in patent CN102167680B.[4] This method involves the stereoselective carboxylation of an N-protected octahydrocyclopenta[c]pyrrole.

General Synthesis Workflow

The synthesis can be visualized as a multi-step process starting from a protected form of the core heterocycle.



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Caption: General synthesis workflow for octahydrocyclopenta[c]pyrrole carboxylic acid derivatives.

Detailed Experimental Protocol (Based on Patent CN102167680B)

The following is a generalized protocol derived from the patent. Specific quantities and reaction conditions may vary depending on the desired stereoisomer and protecting group.

Materials:

- N-protected octahydrocyclopenta[c]pyrrole
- Anhydrous solvent (e.g., tetrahydrofuran, methyl tert-butyl ether, or dioxane)
- Chiral organic ligand
- Lithium alkylide (e.g., s-butyl lithium)
- Carbon dioxide (gas or solid) or ethyl chloroformate
- Acid for workup (e.g., HCl)

- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve the N-protected octahydrocyclopenta[c]pyrrole and the chiral organic ligand in the anhydrous solvent under an inert atmosphere.
- Cool the solution to a temperature between -78 °C and -50 °C.
- Slowly add the lithium alkylide solution and stir for 2-3 hours at the same temperature.
- Introduce carbon dioxide gas or add ethyl chloroformate to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Cool the mixture and quench the reaction by adding an aqueous acid solution to adjust the pH to 2-3.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over a drying agent.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the N-protected octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
- The N-protecting group can be removed using standard deprotection protocols to yield the final product.

Spectroscopic Characterization

While specific spectral data for octahydrocyclopenta[c]pyrrole-1-carboxylic acid is not readily available in the public domain, the expected spectroscopic features can be predicted based on the functional groups present.

- ^1H NMR: The spectrum is expected to show complex multiplets in the aliphatic region for the protons of the bicyclic ring system. A broad singlet corresponding to the carboxylic acid proton would likely appear in the downfield region (typically >10 ppm).
- ^{13}C NMR: The spectrum should display signals for the aliphatic carbons of the ring system and a characteristic signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm.
- IR Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid group (around $2500\text{-}3300\text{ cm}^{-1}$) and a strong C=O stretch (around $1700\text{-}1725\text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Biological Activity and Potential Applications

The octahydrocyclopenta[c]pyrrole core has been identified as a valuable scaffold in the development of therapeutic agents. Notably, derivatives of this core structure have been investigated as antagonists of Retinol Binding Protein 4 (RBP4).[5] RBP4 is involved in the transport of retinol, and its antagonists are being explored for the potential treatment of atrophic age-related macular degeneration and Stargardt disease.[5] The carboxylic acid moiety in these derivatives often plays a crucial role in binding to the target protein.[5] This suggests that octahydrocyclopenta[c]pyrrole-1-carboxylic acid and its analogs are promising starting points for the design and synthesis of novel therapeutics.

As no specific signaling pathways involving the parent compound have been elucidated, a diagrammatic representation is not currently possible. Research in this area is ongoing, and future studies may reveal the precise molecular interactions and biological pathways modulated by this class of compounds.

Conclusion

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a compound of significant interest for medicinal chemistry and drug development. While a comprehensive set of experimentally determined physical and chemical properties is yet to be published, this guide provides a summary of the available computed data, a general synthesis protocol, and an overview of its

potential biological applications. Further research is needed to fully characterize this compound and explore its therapeutic potential.

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